4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid
Description
Properties
IUPAC Name |
5-oxo-5-[(2-pyrrolidin-1-ylpyridin-3-yl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-12(6-3-7-13(19)20)16-11-5-4-8-15-14(11)17-9-1-2-10-17/h4-5,8H,1-3,6-7,9-10H2,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTKFQQWZAIVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Substituent Diversity : The target compound’s pyrrolidinyl-pyridine group distinguishes it from sulfonamide-, styryl-, or thienyl-substituted analogues. This substitution likely enhances its binding affinity to nitrogen-rich biological targets (e.g., enzymes with aromatic π-π stacking pockets) compared to sulfonamides or thiophenes .
Acid Strength : The carboxylic acid terminus in all compounds confers similar aqueous solubility at physiological pH, but the electron-withdrawing carbamoyl group in the target compound may slightly lower its pKa relative to 4-(2-thienyl)butyric acid.
Physicochemical Property Trends
Table 2: Predicted Properties
| Compound | logP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Target compound | ~2.0 | 90.2 | 2 | 6 |
| 4-(4-Styrylphenylcarbamoyl)butyric acid | ~3.5 | 85.7 | 2 | 5 |
| 4-(2-Thienyl)butyric acid | ~1.2 | 37.3 | 1 | 2 |
Analysis :
- The target compound’s polar surface area (PSA) is higher than thienyl derivatives, suggesting better solubility but reduced membrane permeability.
- Its logP is intermediate, balancing lipophilicity for cellular uptake and aqueous solubility for bioavailability.
Preparation Methods
Preparation of 2-(Pyrrolidin-1-yl)pyridin-3-amine Intermediate
- The starting material is often 2-chloropyridine-3-amine or 2-bromopyridine-3-amine.
- Nucleophilic substitution with pyrrolidine under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile facilitates the introduction of the pyrrolidin-1-yl group at the 2-position.
- Reaction temperature is controlled between 60–100 °C for several hours to ensure complete substitution.
Coupling with Butanoic Acid Derivative
- The 2-(pyrrolidin-1-yl)pyridin-3-amine is then reacted with a butanoic acid derivative, typically 4-bromobutanoic acid or 4-chlorobutanoic acid, or more commonly the corresponding acid chloride or activated ester.
- Activation of the carboxylic acid group is achieved by converting it into an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
- The amide bond formation proceeds via nucleophilic attack of the pyridinyl amine on the acid chloride, often in the presence of a base like triethylamine or pyridine to neutralize the released HCl.
- The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at 0–25 °C to control reaction rate and minimize side reactions.
Hydrolysis and Purification
- If an ester intermediate is used, hydrolysis under acidic or basic conditions (e.g., aqueous NaOH or HCl) liberates the free acid.
- The crude product is purified by recrystallization from solvents such as ethyl acetate, methanol, or a mixture of solvents to obtain analytically pure this compound.
- Final drying under vacuum at mild temperatures ensures removal of residual solvents.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Pyrrolidinyl substitution | Pyrrolidine, K₂CO₃ or NaH | DMF, Acetonitrile | 60–100 | 4–12 | Polar aprotic solvent favors substitution |
| Acid chloride formation | Thionyl chloride or oxalyl chloride | DCM, THF | 0–25 | 1–3 | Anhydrous conditions critical |
| Amide coupling | 2-(Pyrrolidin-1-yl)pyridin-3-amine, base | DCM, THF | 0–25 | 2–6 | Base scavenges HCl byproduct |
| Hydrolysis (if ester used) | NaOH or HCl aqueous solution | Water, MeOH | 25–60 | 1–4 | Controlled pH to avoid degradation |
| Purification | Recrystallization | Ethyl acetate, MeOH | Ambient | — | Solvent choice affects purity and yield |
Research Findings and Analytical Data
- Yields for the overall synthesis typically range between 60–85%, depending on the purity of intermediates and reaction optimization.
- Characterization by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry confirms the structure.
- Purity is verified by high-performance liquid chromatography (HPLC), with retention times consistent with the expected compound.
- Melting point determination and elemental analysis further validate the product identity.
Summary Table of Key Reagents and Their Roles
| Reagent/Compound | Role in Synthesis |
|---|---|
| Pyrrolidine | Nucleophile for substitution on pyridine ring |
| 2-Chloropyridine-3-amine | Starting pyridine intermediate |
| Thionyl chloride / Oxalyl chloride | Converts carboxylic acid to acid chloride for coupling |
| Triethylamine / Pyridine | Base to neutralize HCl during amide bond formation |
| DMF / Acetonitrile | Solvent for nucleophilic substitution |
| Dichloromethane / THF | Solvent for amide coupling |
| NaOH / HCl aqueous solution | Hydrolysis of ester intermediates |
| Ethyl acetate / Methanol | Solvents for recrystallization and purification |
Q & A
Q. What are the standard synthetic routes for 4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid, and how can reaction progress be effectively monitored?
Answer: The synthesis typically involves amide bond formation between activated carboxylic acid derivatives (e.g., acid chlorides) and amine-containing intermediates. For example, coupling 2-(pyrrolidin-1-yl)pyridin-3-amine with a suitably protected butanoic acid derivative.
- Key steps :
- Activation of the carboxylic acid (e.g., using EDCI/HOBt or thionyl chloride).
- Amide coupling under inert conditions.
- Deprotection (if applicable) to yield the final compound.
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress, while ¹H NMR and HPLC confirm intermediate purity and final product identity .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?
Answer:
- ¹H/¹³C NMR : Confirms the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for N-CH₂ groups), pyridine protons (aromatic region), and the carboxylic acid proton (broad singlet ~12 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch ~1680 cm⁻¹ for amides, O-H stretch ~2500–3300 cm⁻¹ for carboxylic acids).
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
- HPLC : Quantifies purity (>95% is typical for research-grade material) .
Q. What functional groups in the compound influence its solubility and reactivity?
Answer:
- Carboxylic acid : Enhances water solubility (ionizable at physiological pH) and participates in salt formation or esterification.
- Amide bond : Stabilizes conformation and resists hydrolysis under mild conditions.
- Pyrrolidine-pyridine moiety : Contributes to basicity (pKa ~6–8) and hydrogen-bonding interactions, affecting binding to biological targets .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict energetically favorable pathways, reducing trial-and-error experimentation. For example:
- Transition state analysis identifies rate-limiting steps (e.g., amide bond formation).
- Solvent effects are modeled to optimize dielectric environments (e.g., DMF vs. THF).
- Machine learning prioritizes reaction conditions (e.g., catalysts, temperature) based on historical data .
Q. When encountering contradictory bioactivity data across studies, what methodological approaches validate the compound’s pharmacological relevance?
Answer:
- Dose-response standardization : Ensure consistent molar concentrations and assay conditions (e.g., pH, temperature).
- Orthogonal assays : Validate activity using multiple techniques (e.g., enzyme inhibition + cell viability assays).
- Structural analogs : Compare activity with derivatives to isolate pharmacophore contributions.
- Data reproducibility : Replicate experiments under controlled variables (e.g., purity >98%, solvent batch consistency) .
Q. How to employ factorial design in optimizing reaction conditions for high-yield synthesis?
Answer: A 2³ factorial design can systematically test variables:
| Factor | Levels |
|---|---|
| Temperature | 25°C, 60°C |
| Solvent | DMF, THF |
| Catalyst | EDCI, DCC |
Q. How does the compound’s conformational flexibility impact its interaction with biological targets?
Answer:
- Molecular dynamics (MD) simulations : Reveal rotational freedom in the butanoic acid linker and pyrrolidine ring puckering.
- Docking studies : Flexible regions (e.g., carbamoyl group) may adopt multiple binding poses in enzyme active sites.
- SAR analysis : Rigidifying the pyrrolidine-pyridine core (e.g., methyl substituents) can enhance selectivity .
Q. What are common impurities encountered during synthesis, and how are they identified?
Answer:
- Unreacted intermediates : Residual pyridine-3-amine (detected via TLC, Rf ~0.3 in ethyl acetate/hexane).
- Hydrolysis byproducts : Free carboxylic acid from amide cleavage (identified by IR or ¹H NMR).
- Dimerization : Side products from overactivation (e.g., dipeptide-like structures, resolved via HPLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
